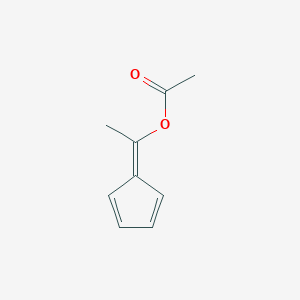

![molecular formula C17H16F2N2O3 B2708568 N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-nitrobenzamide CAS No. 260553-01-3](/img/structure/B2708568.png)

N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This would typically include the compound’s chemical formula, molecular weight, and possibly its structure. It might also include information about the compound’s purpose or role, such as whether it’s used in any industrial processes, pharmaceuticals, or research .

Synthesis Analysis

This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or unique aspects of the synthesis .Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, often supported by techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry .Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions, the products, and the mechanism .Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Radical Trapping and Spin Trap Applications

- Phenyl N-tert-butylnitrone (PBN) and its derivatives have been studied for their ability to trap free radicals, suggesting potential applications in studying oxidative stress and free radical chemistry in biological systems. For instance, PBN has been shown to decompose into nitric oxide under photolysis, influencing biological functions by forming nitrosyl complexes with proteins, which can be detected using EPR spectroscopy (Chamulitrat et al., 1993).

Paramagnetic Materials and Cross-Coupling Reactions

- Fluorinated nitroxide radicals have been explored for use in cross-coupling reactions. These stable polyfluorinated nitroxide radicals offer a novel approach to the synthesis of paramagnetic materials, with potential applications in organic electronics and as spin labels for studying molecular interactions (Politanskaya et al., 2020).

Luminescence Sensing and Detection

- The luminescent properties of lanthanide-titanium oxo clusters, incorporating tert-butylbenzoic acid ligands, have been utilized for the detection of nitrobenzene, highlighting their potential as sensitive materials for environmental monitoring and explosive detection (Zheng et al., 2020).

Antioxidant and Corrosion Inhibition Studies

- The synthesis and characterization of N-phenyl-benzamides have been investigated for their antioxidant properties and potential as corrosion inhibitors, demonstrating the multifaceted applications of phenyl-benzamide derivatives in materials science and chemical engineering (Mishra et al., 2018).

Environmental Degradation of Herbicides

- A novel pathway for the biotransformation of dinitroaniline herbicide butralin by a newly isolated bacterium highlights the potential use of microbial degradation for environmental remediation of persistent herbicides, offering insights into the mechanisms of microbial detoxification and degradation of synthetic compounds (Ghatge et al., 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-tert-butylphenyl)-2,6-difluoro-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N2O3/c1-17(2,3)10-4-6-11(7-5-10)20-16(22)14-12(18)8-9-13(15(14)19)21(23)24/h4-9H,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAYGLFNPADXDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6S)-5-Phenylmethoxycarbonyl-5-azaspiro[2.4]heptan-6-yl]acetic acid](/img/structure/B2708489.png)

![hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid trifluoroacetic acid](/img/structure/B2708493.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2708498.png)

![5-((4-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2708499.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2708504.png)

![5-[(Propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2708507.png)